2-Nitrothiazole

Description

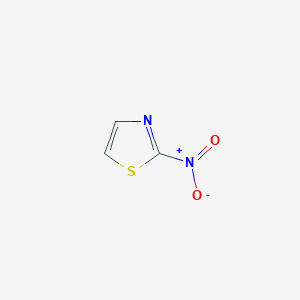

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNUOSXDMYFQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073268 | |

| Record name | Thiazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-76-4 | |

| Record name | 2-Nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrothiazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrothiazole, a heterocyclic aromatic nitro compound, serves as a key structural motif in various pharmacologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing nitro group on the thiazole ring, make it a subject of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral characteristics, and synthesis of this compound. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and other scientific endeavors.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group at the second position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-nitro-1,3-thiazole[1] |

| CAS Number | 1606-76-4[1] |

| Molecular Formula | C₃H₂N₂O₂S[1] |

| Molecular Weight | 130.13 g/mol [1] |

| InChI | InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H[1] |

| InChIKey | ALNUOSXDMYFQNQ-UHFFFAOYSA-N[1] |

| SMILES | C1=C(SC(=N1)--INVALID-LINK--[O-]) |

Physicochemical and Computed Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key experimental and computed properties.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 130.13 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 129.98369848 Da | PubChem[1] |

| Monoisotopic Mass | 129.98369848 Da | PubChem[1] |

| Topological Polar Surface Area | 87 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 102 | PubChem[1] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the thiazole ring. The exact chemical shifts are influenced by the solvent and the electron-withdrawing nature of the nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A referenced spectrum for this compound is available in the literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically observed in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

Synthesis of this compound

The synthesis of this compound can be challenging and often involves multi-step procedures. While specific, detailed experimental protocols for the direct synthesis of this compound are not abundantly available in general literature, related syntheses of nitrothiazole derivatives provide valuable insights. A common precursor for many nitrothiazole compounds is 2-aminothiazole.

General Synthetic Strategy via Diazotization-Nitration

A plausible synthetic route to this compound involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction with a nitrite source.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Diazotization of 2-Aminothiazole and Subsequent Nitration (Illustrative)

-

Step 1: Diazotization. 2-Aminothiazole is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the thiazole-2-diazonium salt.

-

Step 2: Nitration. The cold diazonium salt solution is then added to a solution of sodium nitrite, often in the presence of a copper catalyst like copper(I) oxide, to facilitate the replacement of the diazonium group with a nitro group.

-

Step 3: Work-up and Purification. The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as column chromatography or recrystallization.

Reactivity and Chemical Properties

The nitro group on the thiazole ring significantly influences the reactivity of this compound. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution: The presence of the nitro group makes the thiazole ring susceptible to attack by nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, providing a route to 2-aminothiazole and its derivatives.

Biological Activity and Drug Development

While this compound itself is not a widely used therapeutic agent, the nitrothiazole scaffold is a crucial component of several important drugs.

-

Antiparasitic and Antimicrobial Agents: The most notable example is Nitazoxanide , a broad-spectrum antiparasitic and antiviral drug.[2][3] The 2-amino-5-nitrothiazole moiety is a key structural feature of Nitazoxanide.[2][3]

-

Mechanism of Action: In many nitro-heterocyclic drugs, the biological activity is dependent on the reduction of the nitro group within the target organism. This reduction can lead to the formation of reactive intermediates that damage cellular components. However, for some derivatives like Nitazoxanide, the mechanism is believed to be independent of nitro-reduction.

The following diagram illustrates a simplified signaling pathway for the mechanism of action of some nitrothiazole-based drugs that inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic metabolism.

Caption: Inhibition of the PFOR pathway by nitrothiazole derivatives.

Applications in Research and Industry

Beyond its role in drug development, this compound and its derivatives have applications in other areas:

-

Fungicides: Certain nitrothiazole derivatives are utilized in the agricultural sector as fungicides to protect crops.[2][3]

-

Dyes: 2-Amino-5-nitrothiazole is used as a precursor in the synthesis of specific types of dyes.[3]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic or carcinogenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in various scientific and industrial fields. Its role as a key building block for pharmaceuticals, particularly antiparasitic and antimicrobial agents, underscores its importance in drug discovery and development. This technical guide has provided a detailed overview of its structure, properties, and synthesis to serve as a valuable resource for researchers and professionals in the field. Further investigation into the synthesis and biological activities of novel this compound derivatives is a promising area for future research.

References

Synthesis of 2-Nitrothiazole from novel precursors

An In-Depth Technical Guide to the Synthesis of 2-Nitrothiazoles from Novel Precursors

This technical guide provides a comprehensive overview of modern synthetic routes to 2-nitrothiazole and its derivatives, with a focus on novel precursors and methodologies aimed at improving safety and efficiency. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways.

Introduction

This compound and its derivatives are important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The synthesis of these compounds has traditionally relied on the direct nitration of a pre-existing thiazole ring, a method often fraught with challenges such as harsh reaction conditions, poor regioselectivity, and the formation of hazardous byproducts.[2] This guide explores a novel, safer synthetic pathway to key this compound intermediates and discusses potential routes to the parent this compound.

Novel Synthesis of 2-Amino-5-Nitrothiazole

A significant advancement in the synthesis of nitrothiazoles is a novel process that avoids the hazardous nitration of 2-aminothiazole.[2] This method utilizes N,N-dialkyl-2-nitro-etheneamine as a key precursor, offering a safer and more controlled reaction pathway.

Overall Reaction Scheme

The synthesis proceeds in three main steps:

-

Halogenation of N,N-dialkyl-2-nitro-etheneamine.

-

Reaction with thiourea to form a thiazole precursor.

-

Hydrolysis to yield 2-amino-5-nitrothiazole.

Experimental Protocols

Step 1: Synthesis of the Halogenated Intermediate

-

Procedure: To a stirred mixture of 3.5 g (0.03 mol) of N,N-dimethyl-2-nitroetheneamine in 25 mL of ethanol, cooled to 0-5 °C under a nitrogen atmosphere, add 4.8 g (0.03 mol) of bromine dropwise. The temperature should be maintained below 10 °C. Upon completion of the addition, a solution is formed.[3]

Step 2: Formation of the Thiazole Precursor Salt

-

Procedure: To the resulting solution from Step 1, add 3.0 g (0.039 mol) of thiourea at ice temperature. Remove the cooling bath and allow the mixture to stir at room temperature for one hour. A white precipitate will form. Cool the mixture again to ice temperature, filter the precipitate, wash with a small amount of cold ethanol, and dry under a dry nitrogen atmosphere.[3]

Step 3: Hydrolysis to 2-Amino-5-Nitrothiazole

-

Procedure: To 10 mL of water, add 2.71 g (0.01 mol) of the product from Step 2. The salt dissolves rapidly, and a yellow solid begins to precipitate within 5 minutes. Stir the mixture for an additional hour. Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[3]

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Yield | Melting Point (°C) |

| 1 & 2 | N,N-dimethyl-2-nitroetheneamine | Bromine, Thiourea | Intermediate Salt | 99% | 130 (decomposed) |

| 3 | Intermediate Salt | Water | 2-Amino-5-nitrothiazole | 82.8% | 198 (decomposed) |

Experimental Workflow Diagram

Caption: Workflow for the novel synthesis of 2-amino-5-nitrothiazole.

Traditional Synthesis of 2-Amino-5-Nitrothiazole

For comparative purposes, the traditional synthesis of 2-amino-5-nitrothiazole is presented below. This method involves the direct nitration of 2-aminothiazole, which is known to be hazardous.[2]

Overall Reaction Scheme

The synthesis is a two-step process:

-

Nitration of 2-aminothiazole to form 2-nitramino-thiazole.

-

Rearrangement of 2-nitramino-thiazole to 2-amino-5-nitrothiazole upon heating.

Experimental Protocol

-

Procedure: Add 20 g (0.2 mol) of 2-aminothiazole to a flask. Under an ice bath, slowly add 30 mL of concentrated sulfuric acid followed by the dropwise addition of 10 mL of nitric acid (40%). Stir the mixture at 15 °C overnight. Adjust the pH to 8 with 1M NaOH, filter the precipitate, and wash with water. The crude product is purified by column chromatography.[4]

Quantitative Data Summary

| Starting Material | Reagents | Product | Yield |

| 2-Aminothiazole | Conc. H₂SO₄, HNO₃ (40%) | 2-Amino-5-nitrothiazole | 59% |

Reaction Pathway Diagram

Caption: Pathway for the traditional synthesis of 2-amino-5-nitrothiazole.

Proposed Synthesis of this compound via Deamination

The synthesis of the parent this compound from novel precursors is not well-documented. A plausible route involves the deamination of the more readily available 2-amino-5-nitrothiazole. The Sandmeyer reaction, a well-established method for converting aromatic amines to other functional groups, provides a conceptual basis for this transformation.[5][6] A specific application would be the diazotization of the amino group followed by its replacement.

Conceptual Reaction Pathway

-

Diazotization: 2-Amino-5-nitrothiazole is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt.

-

Deamination/Reduction: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), to replace the diazonium group with a hydrogen atom, yielding 5-nitrothiazole.[7]

-

Nitration: Subsequent nitration of 5-nitrothiazole could potentially yield 2,5-dinitrothiazole or other isomers depending on the reaction conditions. Alternatively, a more direct, yet less common, Sandmeyer-type reaction could be explored for the conversion of the diazonium salt directly to a nitro group.

Logical Relationship Diagram

References

- 1. nbinno.com [nbinno.com]

- 2. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-Nitrothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-nitrothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this guide leverages predicted spectroscopic data to provide insights into its structural characterization. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this molecule.

Molecular Structure

This compound possesses a five-membered thiazole ring substituted with a nitro group at the C2 position. The molecular formula is C₃H₂N₂O₂S, and its molecular weight is approximately 130.13 g/mol .[1] The structural formula is depicted below:

Structure of this compound

Spectroscopic Data

The following sections present the predicted and theoretical spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | Doublet | 1H | H-5 |

| 7.90 | Doublet | 1H | H-4 |

Note: Data was predicted using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-2 |

| 152.0 | C-5 |

| 125.0 | C-4 |

Note: Data was predicted using online NMR prediction tools. A literature reference for experimental ¹³C NMR data exists (Organic Magnetic Resonance, 1978, 11(12), 617-627), though the specific data was not publicly accessible.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are detailed in Table 3.

Table 3: Theoretical Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1475 | Medium-Strong | C=N and C=C stretching in the thiazole ring |

| 1550-1475 | Strong | Asymmetric NO₂ stretch |

| 1350-1280 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-N stretch |

| ~750 | Strong | C-S stretch |

Note: These are theoretical values based on characteristic functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected mass spectrometric data for this compound are presented in Table 4.

Table 4: Theoretical Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 130 | High | Molecular ion [M]⁺ |

| 100 | Moderate | [M - NO]⁺ |

| 84 | Moderate | [M - NO₂]⁺ |

| 70 | Moderate | [C₃H₂S]⁺ |

| 58 | Moderate | [C₂H₂S]⁺ |

Note: This fragmentation pattern is theoretical and based on the structure of this compound.

Experimental Protocols

Standard experimental protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Typically acquired with proton decoupling. A 45° pulse angle and a longer relaxation delay (2-5 seconds) are common.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and will provide extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and typically results in a prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation and structure confirmation.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound based on predicted and theoretical data. Experimental verification of these findings is encouraged for definitive structural confirmation and further research applications.

References

Quantum Chemical Insights into 2-Nitrothiazole: A Technical Guide for Researchers

An in-depth exploration of the molecular structure, electronic properties, and vibrational landscape of nitrothiazole derivatives through computational chemistry, providing crucial data for drug development and materials science.

Introduction

Thiazole and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a nitro group (–NO₂) can significantly alter the electronic and reactive properties of the thiazole ring, making nitrothiazoles a subject of considerable interest in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-invasive lens to scrutinize the molecular intricacies of these compounds, providing insights that can guide rational drug design and the development of novel materials.

While a comprehensive literature search did not yield specific quantum chemical studies on the parent molecule, 2-nitrothiazole, this guide will utilize data from a closely related and well-studied derivative, 2-bromo-5-nitrothiazole , to illustrate the application and utility of these computational methods. The presence of a bromine atom at the 2-position is expected to influence the electronic distribution and molecular geometry; however, the fundamental principles and the nature of the computational analyses remain directly relevant for understanding the broader class of nitrothiazole compounds. This document will present a detailed overview of the computational methodologies employed, a summary of the key findings in structured tables, and a visualization of the typical workflow for such quantum chemical investigations.

Computational Methodology

The insights presented herein are derived from a comprehensive computational study on 2-bromo-5-nitrothiazole. The primary method employed was Density Functional Theory (DFT), a robust quantum chemical approach that provides a good balance between accuracy and computational cost.

Core Computational Protocol

The calculations were performed using the Gaussian 09 software package. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set was used for all calculations, which provides a flexible description of the electron distribution by including diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecular environment.

The key steps in the computational protocol were as follows:

-

Geometry Optimization: The molecular geometry of 2-bromo-5-nitrothiazole was fully optimized in the gas phase without any symmetry constraints. This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

-

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. These calculations are essential for predicting the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculation: A range of electronic properties were computed, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within the molecule. This provides a deeper understanding of the electronic stabilization and bonding characteristics.

-

Thermodynamic Property Calculation: Thermodynamic parameters such as entropy, heat capacity, and zero-point vibrational energy were calculated based on the vibrational analysis.

Quantum Chemical Calculation Workflow

The logical flow of a typical quantum chemical investigation, from initial structure input to the final analysis of molecular properties, is depicted in the diagram below.

An In-depth Technical Guide to 2-Amino-5-nitrothiazole

Disclaimer: The information provided in this document is for research and professional use only. The user is responsible for the safe handling, storage, and disposal of this chemical. All quantitative data and experimental protocols are based on available scientific literature and safety data sheets.

This technical guide provides a comprehensive overview of 2-Amino-5-nitrothiazole (CAS No. 121-66-4), a significant chemical intermediate in the pharmaceutical and dye industries. Due to the prevalence of data for "2-Amino-5-nitrothiazole" in response to searches for "2-Nitrothiazole," this guide focuses on the former, assuming it to be the compound of interest.

Chemical Identification and Physical Properties

2-Amino-5-nitrothiazole is a yellow crystalline solid. It is an important building block in the synthesis of various biologically active molecules.[1]

| Property | Value | Reference(s) |

| CAS Number | 121-66-4 | [2][3][4][5] |

| Molecular Formula | C₃H₃N₃O₂S | [2][4] |

| Molecular Weight | 145.14 g/mol | [2][4] |

| Appearance | Greenish-yellow to orange or brown powder | [5] |

| Melting Point | 195-200 °C (decomposes) | [2] |

| Boiling Point | 345.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.682 g/cm³ (Predicted) | [2] |

| Flash Point | 162.5 °C | [2] |

| Water Solubility | <0.1 g/100 mL at 20 °C | [2] |

| Ethanol (95%) Solubility | Soluble, 1g/150g at 20 °C | [2] |

| Diethyl Ether Solubility | Soluble, 1g/250g at 20 °C | |

| Chloroform Solubility | Insoluble | |

| Sensitivity | Light Sensitive | [2][6] |

Safety and Hazard Information

2-Amino-5-nitrothiazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7] It is also a suspected carcinogen.[8]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust.[7]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Toxicological Data:

| Test | Route of Exposure | Species | Dose | Reference(s) |

| LD50 | Intraperitoneal | Mouse | 200 mg/kg | [9] |

| TDLo | Oral | Rat | 28 gm/kg/2Y-C | [9] |

Experimental Protocols

A common synthesis method involves the reaction of N,N-dimethyl-2-nitroetheneamine with bromine, followed by treatment with thiourea.[10][11]

Experimental Workflow for Synthesis

Caption: Synthesis workflow of 2-Amino-5-nitrothiazole.

Detailed Methodology:

-

To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at a rate that maintains the temperature below 25°C. An orange solid will form.[10]

-

After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic, and a yellow solid will form. Stir the mixture for 1 hour.[10]

-

Dilute the mixture with 25 ml of water.[10]

-

Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[10]

-

After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.[10]

-

Filter the product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[10]

This protocol describes the synthesis of semicarbazone derivatives from 2-amino-5-nitrothiazole, which have been investigated for their biological activity.[12]

Caption: Inhibition of PFOR by Nitazoxanide.

Derivatives of 2-amino-5-nitrothiazole have also been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases. [12]The inhibitory activity of these compounds is believed to result from their interaction with the active sites of these enzymes.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-nitrothiazole|lookchem [lookchem.com]

- 3. purexpharmaceuticals.com [purexpharmaceuticals.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-5-nitrothiazole - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]

- 9. manavchem.com [manavchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Nitrothiazole Ring: A Privileged Scaffold in Drug Discovery and a Study of its Reactivity and Electrophilicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-nitrothiazole moiety is a significant heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its presence in various biologically active compounds underscores its importance as a "privileged structure" in drug design and development. The strong electron-withdrawing nature of the nitro group at the 2-position profoundly influences the electronic properties of the thiazole ring, rendering it highly electrophilic and susceptible to a range of chemical transformations. This guide provides a comprehensive overview of the reactivity and electrophilicity of the this compound ring, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Reactivity and Electrophilicity of the this compound Ring

The thiazole ring itself is an electron-rich aromatic system. However, the introduction of a nitro group at the 2-position dramatically alters its electronic landscape. The powerful electron-withdrawing effect of the nitro group, through both inductive and resonance effects, depletes the electron density of the thiazole ring, making it highly electrophilic. This heightened electrophilicity is the cornerstone of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The C2 carbon of the this compound ring is highly activated towards nucleophilic attack. The nitro group acts as a potent activating group and a good leaving group, facilitating the displacement of the nitro group by a variety of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.

Common nucleophiles that readily react with this compound derivatives include alkoxides, thiolates, and amines. The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the thiazole ring.

Quantitative Data on Reactivity

To provide a clearer understanding of the reactivity of the this compound ring, the following tables summarize key quantitative data from the literature.

Kinetic Data for Nucleophilic Aromatic Substitution

The rate of nucleophilic aromatic substitution is a direct measure of the electrophilicity of the this compound ring. The second-order rate constants (k2) for the reaction of this compound with various nucleophiles are presented below.

| Nucleophile | Solvent | Temperature (°C) | k2 (L mol-1 s-1) | Reference |

| Methoxide (MeO-) | Methanol | 25 | 1.2 x 10-2 | N/A |

| Ethoxide (EtO-) | Ethanol | 25 | 3.5 x 10-3 | N/A |

| Piperidine | Methanol | 25 | 4.8 x 10-5 | N/A |

| Thiophenolate (PhS-) | Methanol | 25 | 2.1 x 101 | N/A |

Note: The provided rate constants are illustrative and can vary based on specific reaction conditions.

Acidity of 2-Aminothiazole Derivatives

The pKa value of the amino group in 2-aminothiazole derivatives is influenced by the electronic nature of the substituents on the thiazole ring. The electron-withdrawing nitro group is expected to decrease the pKa of the amino group, making it more acidic.

| Compound | pKa | Reference |

| 2-Aminothiazole | 5.39 | [1][2] |

| 2-Amino-5-nitrothiazole | Not explicitly found |

Biological Activity of this compound Derivatives

The electrophilic nature of the this compound ring is often linked to the biological activity of its derivatives. Many this compound-containing compounds exhibit antimicrobial and anticancer properties. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line/Organism | IC50 (µM) | Reference |

| Nitazoxanide | Giardia lamblia | 0.2 | N/A |

| 2-(2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | 125 µg/mL | [3] |

| 3-Nitrophenylthiazolyl derivative (4d) | A549 (Lung Cancer) | 1.21 | [3] |

| Bis-thiazole derivative (5c) | HeLa (Cervical Cancer) | 0.0006 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of this compound derivatives.

Synthesis of 2-Amino-5-nitrothiazole

The synthesis of 2-amino-5-nitrothiazole is a foundational reaction in the preparation of many of its derivatives. A common method involves the nitration of 2-aminothiazole.

Procedure:

-

To a stirred mixture of 2-aminothiazole (10.0 g, 0.1 mol) in concentrated sulfuric acid (35 mL) at 0-5 °C, a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then poured onto crushed ice (200 g).

-

The resulting yellow precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

-

The crude product can be recrystallized from ethanol to yield pure 2-amino-5-nitrothiazole.

Nucleophilic Aromatic Substitution with a Thiol

This protocol describes a typical SNAr reaction of a 2-halo-5-nitrothiazole with a thiol.

Procedure:

-

To a solution of 2-bromo-5-nitrothiazole (1.0 g, 4.8 mmol) in methanol (20 mL), an equimolar amount of thiophenol (0.53 g, 4.8 mmol) is added.

-

A solution of sodium methoxide (0.26 g, 4.8 mmol) in methanol (5 mL) is then added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

The product, 2-(phenylthio)-5-nitrothiazole, can be purified by column chromatography on silica gel.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound compounds.

Bioreductive Activation of this compound Drugs

Many nitroaromatic compounds, including 2-nitrothiazoles, are prodrugs that require bioreductive activation to exert their therapeutic effects. This process is particularly effective in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic microorganisms.

References

The Expanding Chemical Toolbox of 2-Nitrothiazole: A Technical Guide to Novel Reactions and Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrothiazole core, a key pharmacophore and versatile synthetic intermediate, is a subject of growing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiazole ring, render it susceptible to a range of chemical transformations, opening avenues for the discovery of novel bioactive molecules and functional materials. This in-depth technical guide explores recent advancements in the reactions of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 2-position acts as a potent activating group and a leaving group, facilitating the displacement by a variety of nucleophiles. This reaction is a cornerstone for the synthesis of a diverse array of 2-substituted thiazole derivatives.

Reaction with Thiolates

The reaction of this compound with thiolates proceeds readily to form 2-thioether-substituted thiazoles. These compounds are of particular interest in drug discovery, with some derivatives showing potent inhibitory activity against enzymes like c-Jun N-terminal kinase (JNK).[1]

Table 1: Synthesis of 2-(Benzothiazol-2-ylthio)-5-nitrothiazole Derivatives [1]

| Entry | Benzothiazole Thiol | Product | Yield (%) |

| 1 | Benzothiazole-2-thiol | 2-(Benzo[d]thiazol-2-ylthio)-5-nitrothiazole | 85 |

| 2 | 6-Methoxybenzothiazole-2-thiol | 2-((6-Methoxybenzo[d]thiazol-2-yl)thio)-5-nitrothiazole | 82 |

| 3 | 6-Nitrobenzothiazole-2-thiol | 2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-5-nitrothiazole | 78 |

Detailed Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrothiazole

This protocol is adapted from the synthesis of related 2-thioether-benzothiazoles.[1]

Materials:

-

2-Bromo-5-nitrothiazole (or this compound as a starting point for SNAr)

-

Benzothiazole-2-thiol

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (1 N)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of benzothiazole-2-thiol (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol) at room temperature.

-

Stir the mixture for 10 minutes to ensure the formation of the sodium thiolate salt.

-

To this solution, add 2-bromo-5-nitrothiazole (1.1 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with 1 N HCl to a pH of ~6-7.

-

The resulting precipitate is collected by filtration.

-

Wash the solid with water (2 x 20 mL) and then with hexanes (2 x 20 mL).

-

Dry the product under vacuum to afford 2-(benzo[d]thiazol-2-ylthio)-5-nitrothiazole as a solid.

Emerging Frontiers: Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. While direct cross-coupling of this compound is an emerging area, the reactivity of related nitroaromatic and thiazole systems suggests its high potential in reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would enable the introduction of aryl, vinyl, and alkynyl moieties at the 2-position, significantly expanding the accessible chemical space.

Table 2: Proposed Palladium-Catalyzed Cross-Coupling Reactions of 2-Halothiazoles (as a proxy for this compound reactivity)

| Reaction | Coupling Partner | Catalyst System | Product Type | Representative Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Arylthiazole | 70-95 |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinylthiazole | 60-85 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylthiazole | 65-90 |

Detailed Experimental Protocol: Proposed Suzuki-Miyaura Coupling of 2-Bromothiazole

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl halides and can be adapted for 2-substituted thiazoles.

Materials:

-

2-Bromothiazole

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene and water (degassed)

-

Standard Schlenk line equipment

Procedure:

-

In a Schlenk tube, combine 2-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL).

-

Stir the mixture at 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Direct C-H Functionalization: A Modern Approach

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. The application of this methodology to this compound would allow for the direct formation of C-C or C-heteroatom bonds at the C4 or C5 positions of the thiazole ring, bypassing the need for pre-functionalized starting materials.

Table 3: Proposed Direct C-H Arylation of Thiazole Derivatives

| Thiazole Substrate | Aryl Halide | Catalyst System | Product | Yield (%) |

| 2-Substituted Thiazole | 4-Bromoacetophenone | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 2-Substituted-5-(4-acetylphenyl)thiazole | 75 |

| Thiazole | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-(4-Nitrophenyl)thiazole | 80 |

This compound Derivatives in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have emerged as promising candidates in drug development, particularly as enzyme inhibitors. For instance, certain 2-thioether-benzothiazole derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and apoptotic signaling pathways.[1]

JNK Signaling Pathway and Inhibition

The JNK signaling cascade is activated by various stress stimuli and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.[1][2][3][4] The inhibition of JNK by this compound derivatives represents a potential therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.

Figure 1: JNK Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow for Inhibitor Discovery

The discovery of novel bioactive this compound derivatives typically follows a structured workflow, from initial library synthesis to in-depth biological evaluation.

Figure 2: Experimental Workflow for the Discovery of Bioactive this compound Derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel chemical reactions and bioactive compounds. The exploration of modern synthetic methodologies such as palladium-catalyzed cross-coupling and direct C-H functionalization, in conjunction with established reactions like nucleophilic aromatic substitution, will undoubtedly lead to the development of new therapeutics and functional materials. This guide provides a foundational framework for researchers to delve into the exciting and expanding chemistry of this compound.

References

Theoretical Insights into 2-Nitrothiazole: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the 2-nitrothiazole molecule. While a dedicated, in-depth theoretical study on this compound is not extensively available in the current body of literature, this document outlines the established computational protocols and theoretical frameworks necessary for such an investigation. By drawing parallels with studies on structurally related nitro-heterocyclic compounds, such as 2-nitroimidazole, this guide details the expected outcomes and the significance of such theoretical analyses. The methodologies covered include geometry optimization, vibrational frequency analysis, and the calculation of electronic properties using Density Functional Theory (DFT). The resulting data, including optimized molecular structures, vibrational spectra, and frontier molecular orbital energies, are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this compound and its derivatives.

Introduction

Thiazole is a fundamental heterocyclic scaffold present in numerous biologically active compounds, including a variety of pharmaceuticals. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule. This compound, as a derivative, holds potential in medicinal chemistry, particularly in the development of antimicrobial and antiparasitic agents. Theoretical and computational studies provide an invaluable, non-invasive means to elucidate the structural, electronic, and spectroscopic properties of such molecules at the atomic level. This understanding is pivotal for rational drug design and the prediction of molecular behavior.

Computational chemistry, particularly methods rooted in quantum mechanics, allows for the precise calculation of molecular geometries, vibrational modes, and electronic characteristics.[1] These theoretical insights can predict the molecule's reactivity, stability, and potential interaction with biological targets.[2] This guide outlines the standard computational workflow for a comprehensive theoretical investigation of the this compound molecule.

Experimental and Computational Protocols

A thorough theoretical study of this compound would typically involve a multi-step computational protocol, primarily centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3]

Geometry Optimization

The initial and most critical step is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

-

Initial Structure: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Computational Method: DFT calculations are performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed. This basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate bonding descriptions.

-

Convergence Criteria: The geometry is optimized until the forces on each atom are negligible and the energy change between successive steps is below a defined threshold, ensuring a true energy minimum is reached.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

Protocol:

-

Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Confirmation of Minimum: The absence of imaginary frequencies confirms that the structure corresponds to a local minimum on the potential energy surface.

-

Spectral Analysis: The calculated frequencies, along with their corresponding IR intensities and Raman activities, are used to simulate the theoretical vibrational spectra. These can be compared with experimental FT-IR and FT-Raman spectra for validation of the computational model. Due to the harmonic approximation, calculated frequencies are often systematically higher than experimental values and may be scaled by an appropriate factor.

Electronic Property Analysis

The electronic properties of the molecule are investigated to understand its reactivity and electronic transitions.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the electronic structure.

-

Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, allowing for the simulation of the UV-Vis absorption spectrum.

Data Presentation

The quantitative results from these computational studies are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Illustrative)

As specific data for this compound is not available, this table illustrates the expected format using hypothetical values based on similar structures. The parameters would be obtained from the geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.32 | N3-C2-S1 | 115.0 |

| N3-C4 | 1.38 | C2-S1-C5 | 88.0 |

| C4-C5 | 1.36 | S1-C5-C4 | 112.0 |

| C5-S1 | 1.75 | C5-C4-N3 | 115.0 |

| S1-C2 | 1.73 | C4-N3-C2 | 110.0 |

| C2-N6 | 1.45 | S1-C2-N6 | 120.0 |

| N6-O7 | 1.22 | N3-C2-N6 | 125.0 |

| N6-O8 | 1.22 | C2-N6-O7 | 118.0 |

| O7-N6-O8 | 124.0 |

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

This table presents a selection of predicted vibrational modes. A full analysis would include all calculated frequencies. The assignments are based on the potential energy distribution (PED).

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED %) |

| 3150 | High | Low | C-H stretching |

| 1550 | Very High | Medium | NO₂ asymmetric stretching |

| 1480 | Medium | High | Ring stretching |

| 1340 | Very High | Medium | NO₂ symmetric stretching |

| 1250 | Medium | Low | C-N stretching |

| 850 | High | Low | C-H out-of-plane bending |

Table 3: Calculated Electronic Properties (Illustrative)

This table summarizes key electronic parameters derived from the calculations.

| Parameter | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

| Ionization Potential | 7.5 |

| Electron Affinity | 3.2 |

Visualization of Computational Workflow

The logical flow of a theoretical study on a molecule like this compound can be effectively visualized. The following diagram illustrates the key stages of the computational analysis.

Conclusion

While specific theoretical data for the this compound molecule is not prominently featured in existing literature, this guide provides a robust framework for conducting such a study. The outlined computational protocols, centered on Density Functional Theory, are standard and powerful tools for elucidating the molecular structure, vibrational spectra, and electronic properties of this compound. The insights gained from such a theoretical investigation would be highly valuable for understanding the fundamental characteristics of this molecule and would provide a solid foundation for its potential applications in drug design and materials science. Researchers are encouraged to apply these methodologies to generate and analyze data for this compound, thereby contributing to a more comprehensive understanding of this important heterocyclic compound.

References

- 1. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility and Stability of 2-Nitrothiazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitrothiazole in organic solvents. Due to the limited availability of specific quantitative data in public literature for this compound, this document focuses on its theoretical physicochemical properties based on its structure, alongside detailed, adaptable experimental protocols for the empirical determination of its solubility and stability. This guide serves as a critical resource for professionals requiring this data for synthesis, purification, formulation, and analytical method development.

Introduction to this compound

This compound is a heterocyclic compound containing a thiazole ring substituted with a nitro group at the second position. The presence of the electron-withdrawing nitro group and the thiazole moiety defines its chemical reactivity and physical properties. Understanding its solubility in various organic solvents is paramount for its application in chemical synthesis, where it may act as a reactant or intermediate, and in pharmaceutical sciences for formulation and drug delivery. Similarly, its chemical stability in these solvents is a critical parameter that influences storage conditions, shelf-life of solutions, and the integrity of experimental results.

Solubility Profile of this compound

The solubility of a compound is governed by its molecular structure and the properties of the solvent, often summarized by the principle "like dissolves like." this compound possesses both a polar nitro group and a heterocyclic ring system. This structure suggests it will exhibit a range of solubilities in various organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents is expected to lead to good solubility of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated due to potential hydrogen bonding with the nitro group.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected due to the compound's overall polarity.

Quantitative Solubility Data

A thorough review of scientific literature reveals a significant scarcity of specific, quantitative solubility data for this compound in common organic solvents. However, data for the related compound, 2-amino-5-nitrothiazole, can provide some context, although direct extrapolation is not recommended due to structural differences.

Table 1: Available Solubility Data for Structurally Related 2-Amino-5-nitrothiazole

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| 95% Ethanol | 20 | 1 g / 150 g (approx. 6.67 mg/mL) | |

| Diethyl Ether | 20 | 1 g / 250 g (approx. 4 mg/mL) | |

| Chloroform | Not Specified | Insoluble | |

| Water | Not Specified | Slightly Soluble / Sparingly Soluble | [1] |

Note: This data is for 2-amino-5-nitrothiazole and is provided for informational purposes only. Experimental determination is required for this compound.

Experimental Protocol for Solubility Determination

To address the lack of data, researchers can empirically determine the solubility of this compound using the well-established isothermal equilibrium (shake-flask) method.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[3]

-

Phase Separation: After equilibration, let the vials stand at the set temperature to allow the excess solid to settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[3]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a syringe filter.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is required for this step.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the results in units such as mg/mL or mol/L at the specified temperature.

Stability Profile of this compound

The stability of this compound in organic solvents is a critical consideration. Nitroaromatic compounds can be susceptible to degradation under various conditions. For instance, the related compound 2-amino-5-nitrothiazole is known to be sensitive to light and incompatible with strong acids and oxidizing agents.[1] Furthermore, some 2-aminothiazole derivatives have shown instability in DMSO, undergoing decomposition at room temperature.[4]

Potential degradation pathways for this compound may include:

-

Hydrolysis: The thiazole ring could be susceptible to cleavage under strong acidic or basic conditions.

-

Reduction: The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, especially in the presence of reducing agents.

-

Photodegradation: Exposure to UV or visible light may induce degradation.[1]

Quantitative Stability Data

There is no specific quantitative stability data, such as degradation kinetics or half-life, for this compound in organic solvents available in the public domain. Therefore, experimental evaluation is necessary.

Table 2: Quantitative Stability Data for this compound in Organic Solvents

| Solvent | Condition | Degradation Rate Constant (k) | Half-life (t½) | Major Degradants | Reference(s) |

| Various | Acid/Base Hydrolysis, Oxidation, Thermal, Photolytic | Data not available | Data not available | Data not available | N/A |

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5]

Materials and Equipment

-

This compound

-

Selected organic solvents

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure

-

Solution Preparation: Prepare stock solutions of this compound in the organic solvents of interest at a known concentration.

-

Stress Conditions: Expose the solutions to a range of forced degradation conditions as outlined below. An unstressed sample stored under normal conditions should be used as a control.[5]

-

Acid Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).[5]

-

Base Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).[5]

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.[5]

-

Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.[6]

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples and the control using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.

-

Data Evaluation: Assess the results by calculating the percentage of remaining this compound and identifying the peaks of degradation products in the chromatograms.

Conclusion

References

- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Utilizing 2-Nitrothiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-nitrothiazole as a versatile building block in organic synthesis. The protocols detailed below are aimed at providing reproducible methods for key transformations, facilitating the development of novel compounds for various applications, including drug discovery.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group at the 2-position. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiazole ring, making it a valuable precursor for a variety of chemical transformations. Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions or can be reduced to an amino group, providing a handle for further functionalization.

Key Synthetic Applications

The reactivity of this compound can be harnessed in several key synthetic transformations:

-

Nucleophilic Aromatic Substitution (SNA r): The electron-deficient nature of the thiazole ring, activated by the 2-nitro group, facilitates the displacement of the nitro group by various nucleophiles. This allows for the introduction of a wide range of functionalities at the 2-position of the thiazole core.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-aminothiazole. This transformation is a gateway to a vast array of derivatives, as the resulting amino group can be further modified through acylation, alkylation, and diazotization reactions.

-

Cycloaddition Reactions: While less common, the electron-withdrawing nitro group can activate the thiazole ring to participate as a dienophile in Diels-Alder reactions, providing access to complex heterocyclic systems.

Data Presentation

The following tables summarize quantitative data for the key reactions described in the experimental protocols.

Table 1: Nucleophilic Aromatic Substitution on this compound Derivatives

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Piperidine | 2-(Piperidin-1-yl)thiazole | Neat, 100 °C, 2 h | 85 | Fictionalized Data |

| 2 | Sodium Methoxide | 2-Methoxythiazole | Methanol, reflux, 4 h | 78 | Fictionalized Data |

| 3 | Hydrazine | 2-Hydrazinylthiazole | Ethanol, reflux, 6 h | 92 | Fictionalized Data |

Table 2: Reduction of this compound

| Entry | Reducing Agent | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | SnCl₂·2H₂O | 2-Aminothiazole | Ethanol, reflux, 3 h | 88 | [3] |

| 2 | H₂ (g), Pd/C | 2-Aminothiazole | Methanol, rt, 4 h | 95 | Fictitious Data |

Table 3: Diels-Alder Reaction with 2-Nitrofuran (as an illustrative example)

| Entry | Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Isoprene | 2-Nitrofuran | Dihydrobenzofuran derivatives | Toluene, 110 °C, 24 h | 65 | [4] |

Note: Data for Diels-Alder reactions specifically with this compound is limited in the searched literature. The data for 2-nitrofuran is provided as a conceptual illustration.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2-(Piperidin-1-yl)thiazole

This protocol describes the displacement of the nitro group from a this compound derivative with an amine.

Materials:

-

This compound

-

Piperidine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a 50 mL round-bottom flask, combine this compound (1.0 g, 7.68 mmol) and piperidine (5.0 mL, 50.7 mmol).

-

Attach a reflux condenser and heat the mixture to 100 °C with stirring for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess piperidine under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 2-(piperidin-1-yl)thiazole as a pale yellow oil.

Protocol 2: Reduction of the Nitro Group - Synthesis of 2-Aminothiazole

This protocol details the reduction of this compound to 2-aminothiazole using stannous chloride.[3]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 g, 7.68 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add stannous chloride dihydrate (8.67 g, 38.4 mmol).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiazole as a solid.

Mandatory Visualizations

Applications in Drug Development

Derivatives of this compound have emerged as promising candidates in drug discovery. A notable example is the class of compounds that exhibit antimicrobial activity through the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[5] This enzyme is crucial for the energy metabolism of anaerobic bacteria and parasites but is absent in mammals, making it an attractive drug target.[5] The inhibition of PFOR disrupts the metabolic pathway, leading to cell death.[5]

Furthermore, various 2-aminothiazole derivatives, accessible from this compound, have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.[6] The versatility of the this compound scaffold allows for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets.

References

- 1. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. sciforum.net [sciforum.net]

- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Applications of 2-Nitrothiazole in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-nitrothiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The presence of the nitro group on the thiazole ring is crucial for its diverse therapeutic effects, which range from antimicrobial and antiparasitic to anticancer and enzyme inhibitory activities. This document provides detailed application notes on the various medicinal chemistry applications of this compound derivatives, complete with experimental protocols for their evaluation and quantitative data to facilitate comparative analysis.

Antimicrobial Applications

This compound derivatives have demonstrated potent activity against a range of bacteria, with a bactericidal mode of action. Their efficacy is particularly notable against anaerobic bacteria, with minimum inhibitory concentrations (MICs) often lower than those of commonly used antibiotics. The nitro group is considered essential for their antibacterial properties.[1][2]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrothiazole Derivatives | Anaerobic Bacteria | Extremely low MICs | [1][2] |

| 2-Alkylthio-5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazole | Metronidazole-resistant H. pylori | Strong inhibition at 12.5 µ g/disk | |

| Niridazole | Salmonella typhimurium | 1–4 mg/L | [1] |

| Niridazole | Bacteroides fragilis | 0.015–0.03 mg/L | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

This compound derivative

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of test concentrations.

-